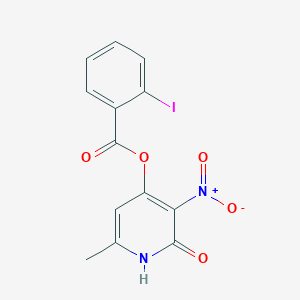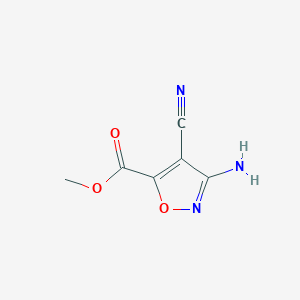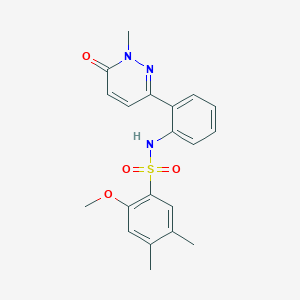
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline
Descripción general
Descripción
“2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” is a compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” includes a methoxy group (OCH3) and a carbonyl group (C=O) attached to an aniline (C6H5NH2) core. Additionally, a methylpiperazine group is attached to the carbonyl group .Physical And Chemical Properties Analysis
“2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Optimization in Kinase Inhibition
The chemical structure of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline plays a crucial role in medicinal chemistry, particularly in the development of kinase inhibitors. For instance, research led by Boschelli et al. (2001) on optimizing 4-phenylamino-3-quinolinecarbonitriles identified compounds that exhibit potent inhibition of Src kinase activity. This activity is pivotal in cancer research as Src kinase plays a significant role in cell proliferation and tumor growth. One compound, identified through modifications including the introduction of a 4-methylpiperazine group, demonstrated exceptional inhibitory activity and selectivity for Src over non-Src family kinases, highlighting the importance of structural modifications for enhanced potency and selectivity in kinase inhibition (Boschelli et al., 2001).
Electronic and Steric Effects in Polymerization
The molecular structure also influences the polymerization process and the properties of resulting polymers. Research by D'aprano, Leclerc, and Zotti (1993) on the effects of methyl and methoxy substitutions on polyanilines revealed that methyl-substituted anilines produce polymers with less planarity compared to methoxy derivatives, attributed to the steric effects of the methyl group. This study underscores the impact of substituents on the electronic properties and polymerization behavior of anilines, offering insights into the design of polymeric materials with desired electronic properties (D'aprano et al., 1993).
ABCB1 Inhibitors for Cancer Treatment
In the realm of cancer therapy, the structure of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline has been explored for designing ABCB1 inhibitors, which are crucial for overcoming drug resistance in cancer cells. A study by Colabufo et al. (2008) focused on the synthesis of new small ABCB1 inhibitors, demonstrating that modifications leading to the incorporation of a 4-methylpiperazine group significantly enhanced inhibitory activity against the ABCB1 transporter. This transporter is known for its role in multidrug resistance, and its inhibition is a strategy to improve the efficacy of chemotherapeutic agents (Colabufo et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3-amino-4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-12(18-2)11(14)9-10/h3-4,9H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHDWXAKBBOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)

![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![8-Methoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2564146.png)
![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)